molecular formula C27H36N2O6 B13451011 Progesterone 3-O-(Carboxymethyl)oxime N-hydroxysuccinimide Ester

Progesterone 3-O-(Carboxymethyl)oxime N-hydroxysuccinimide Ester

Cat. No.: B13451011
M. Wt: 484.6 g/mol
InChI Key: KNOFWHBRXRNINE-QPFNUXNISA-N
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Description

Progesterone 3-O-(Carboxymethyl)oxime N-hydroxysuccinimide Ester is a synthetic derivative of progesterone, a naturally occurring hormone in the female body. This compound is used in various biochemical and physiological studies due to its unique properties. It is particularly useful in enzyme immunoassays and studying steroid specificity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Progesterone 3-O-(Carboxymethyl)oxime N-hydroxysuccinimide Ester is synthesized through a multi-step process. The initial step involves the formation of Progesterone 3-O-(Carboxymethyl)oxime by reacting progesterone with carboxymethyl oxime under specific conditions. This intermediate is then reacted with N-hydroxysuccinimide in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final ester product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pH, and solvent choice to ensure high yield and purity. The final product is typically purified using techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Progesterone 3-O-(Carboxymethyl)oxime N-hydroxysuccinimide Ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: It can be reduced to form corresponding alcohols or other reduced forms.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These products are often used in further biochemical studies or as intermediates in the synthesis of other compounds.

Scientific Research Applications

Progesterone 3-O-(Carboxymethyl)oxime N-hydroxysuccinimide Ester has a wide range of scientific research applications:

    Chemistry: Used in the synthesis of other steroid derivatives and as a reagent in various chemical reactions.

    Biology: Employed in enzyme immunoassays to study steroid specificity and hormone-receptor interactions.

    Medicine: Investigated for its potential use in drug delivery systems and as a prodrug to improve the pharmacokinetic properties of progesterone.

    Industry: Utilized in the production of diagnostic kits and other biochemical assays.

Mechanism of Action

The mechanism of action of Progesterone 3-O-(Carboxymethyl)oxime N-hydroxysuccinimide Ester involves its interaction with specific molecular targets, such as progesterone receptors. The compound binds to these receptors, mimicking the action of natural progesterone. This interaction can modulate various biological pathways, including those involved in reproductive health and cellular signaling .

Comparison with Similar Compounds

Similar Compounds

    Progesterone 3-(O-carboxymethyl)oxime: A closely related compound with similar properties but without the N-hydroxysuccinimide ester group.

    Testosterone 3-(O-carboxymethyl)oxime: Another steroid derivative used in similar biochemical applications.

    Hydrocortisone 3-(O-carboxymethyl)oxime: A glucocorticoid derivative with comparable uses in enzyme immunoassays.

Uniqueness

Progesterone 3-O-(Carboxymethyl)oxime N-hydroxysuccinimide Ester is unique due to its enhanced water solubility and improved pharmacokinetic properties compared to natural progesterone. This makes it particularly useful in biochemical assays and potential therapeutic applications.

Properties

Molecular Formula

C27H36N2O6

Molecular Weight

484.6 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-[(E)-[(8R,9R,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene]amino]oxyacetate

InChI

InChI=1S/C27H36N2O6/c1-16(30)20-6-7-21-19-5-4-17-14-18(10-12-26(17,2)22(19)11-13-27(20,21)3)28-34-15-25(33)35-29-23(31)8-9-24(29)32/h14,19-22H,4-13,15H2,1-3H3/b28-18+/t19-,20-,21+,22-,26+,27-/m1/s1

InChI Key

KNOFWHBRXRNINE-QPFNUXNISA-N

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@@H]3[C@@H]2CCC4=C/C(=N/OCC(=O)ON5C(=O)CCC5=O)/CC[C@]34C)C

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2CCC4=CC(=NOCC(=O)ON5C(=O)CCC5=O)CCC34C)C

Origin of Product

United States

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